Propyl 3-bromo-4-hydroxybenzoate
Overview
Description
Propyl 3-bromo-4-hydroxybenzoate: is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a hydroxyl group. The propyl ester group is attached to the carboxyl group of the benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-bromo-4-hydroxybenzoate can be synthesized through the esterification of 3-bromo-4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
3-bromo-4-hydroxybenzoic acid+propanolacid catalystPropyl 3-bromo-4-hydroxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Esterification: As mentioned earlier, the compound is formed through the esterification of 3-bromo-4-hydroxybenzoic acid with propanol.
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Esterification: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as amides, thioesters, or ethers can be formed.
Oxidation and Reduction: Products such as quinones or alcohols can be formed.
Scientific Research Applications
Chemistry: Propyl 3-bromo-4-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in biological research to study the effects of brominated and hydroxylated benzoates on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used as a precursor for the synthesis of pharmaceutical compounds. It is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and as a preservative in certain formulations. It is also used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of propyl 3-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Propyl 4-hydroxybenzoate:
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 3-bromo-4-hydroxybenzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Uniqueness: Propyl 3-bromo-4-hydroxybenzoate is unique due to the presence of both bromine and hydroxyl groups on the benzoic acid ring, combined with a propyl ester group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
propyl 3-bromo-4-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGLZIHUZLGLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249575 | |
Record name | Benzoic acid, 3-bromo-4-hydroxy-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-59-0 | |
Record name | Benzoic acid, 3-bromo-4-hydroxy-, propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37470-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-4-hydroxy-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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